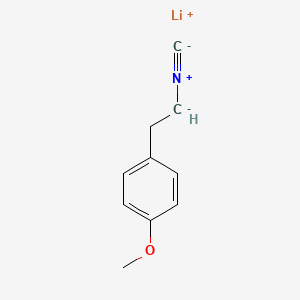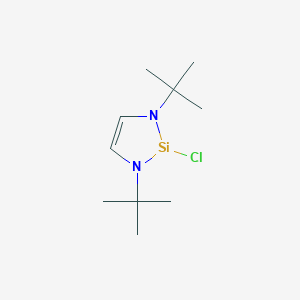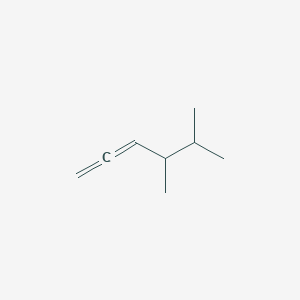![molecular formula C11H17N B14320839 2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine CAS No. 105406-12-0](/img/structure/B14320839.png)
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine is an organic compound with a unique structure that combines a cyclopentane ring with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,7-trimethylcyclopentadiene with pyridine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydropyridine: A simpler analog with a similar pyridine ring structure.
Cyclopentadiene: Shares the cyclopentane ring but lacks the pyridine component.
Trimethylpyridine: Contains the pyridine ring with methyl substitutions but lacks the cyclopentane ring.
Uniqueness
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine is unique due to its combined cyclopentane and pyridine rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
105406-12-0 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
2,4,7-trimethyl-1,3,4,5-tetrahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h4,9H,5-7H2,1-3H3 |
InChI 键 |
WHYGCLOSIAFCAR-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC2=C1CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)
![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)

![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)

![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)

![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)


